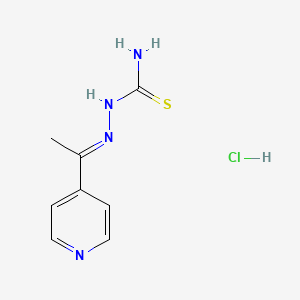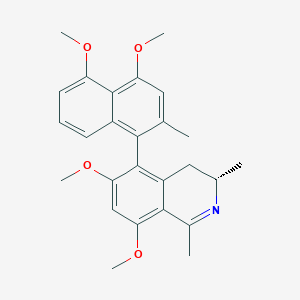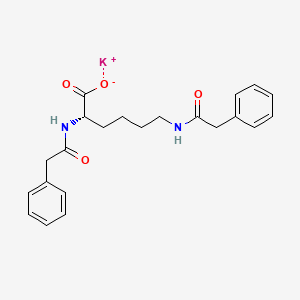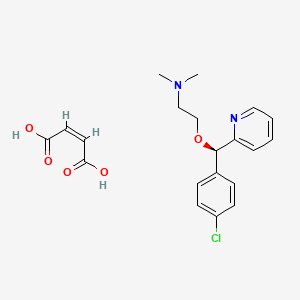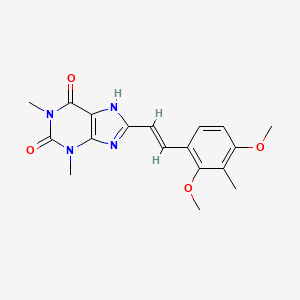
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a difluorophenyl group and a phenylethyl group attached to an imidazole ring, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzaldehyde and phenylethylamine.
Formation of Intermediate: The initial step involves the condensation of 2,6-difluorobenzaldehyde with phenylethylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with imidazole under acidic conditions to form the target compound.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The difluorophenyl and phenylethyl groups play a crucial role in enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluorophenol
- 2,6-Difluorophenyl isocyanate
- 2,6-Difluorobenzaldehyde
Uniqueness
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride stands out due to its unique combination of a difluorophenyl group and an imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of reactivity and specificity.
Eigenschaften
CAS-Nummer |
132287-20-8 |
|---|---|
Molekularformel |
C17H15ClF2N2 |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
5-[2-(2,6-difluorophenyl)-2-phenylethyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C17H14F2N2.ClH/c18-15-7-4-8-16(19)17(15)14(9-13-10-20-11-21-13)12-5-2-1-3-6-12;/h1-8,10-11,14H,9H2,(H,20,21);1H |
InChI-Schlüssel |
OBPASKJDUSNSHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=C(C=CC=C3F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



